molecular formula C20H17BrO5 B11155416 methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11155416
M. Wt: 417.2 g/mol
InChI Key: NKMIXKFQCRIHQQ-UHFFFAOYSA-N
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Description

Methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative with the molecular formula C₂₀H₁₇BrO₅ and a molecular weight of 417.2 g/mol. Its structure features a chromen-2-one core substituted with a 3-bromobenzyloxy group at position 7, a methyl group at position 4, and an acetyloxy moiety at position 3 . The bromine atom at the benzyl group enhances lipophilicity and enables unique interactions with biological targets, making this compound a focus of pharmacological research, particularly for anticancer and antimicrobial applications .

Properties

Molecular Formula

C20H17BrO5

Molecular Weight

417.2 g/mol

IUPAC Name

methyl 2-[7-[(3-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H17BrO5/c1-12-16-7-6-15(25-11-13-4-3-5-14(21)8-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3

InChI Key

NKMIXKFQCRIHQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Br)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-oxo-2H-chromen-3-yl acetate and 3-bromobenzyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Product Isolation: The final product is isolated through purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities, including anti-inflammatory and anti-tumor effects.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may inhibit enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).

    Pathways Involved: It affects pathways related to inflammation, tumor growth, and oxidative stress.

Comparison with Similar Compounds

Key Observations:

Halogen Position : The 3-bromobenzyl group in the target compound improves target binding compared to its 4-bromo isomer due to steric and electronic effects .

Halogen Type : Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions and binding affinity compared to chlorine or fluorine .

Bulkier Substituents : The tert-butyl group in the 4-tert-butylbenzyl analog increases lipophilicity, correlating with higher cytotoxicity .

Physicochemical Properties

Table 2: Molecular Data and Solubility

Compound Molecular Weight (g/mol) Solubility (Organic Solvents) Melting Point (°C)
Target Compound 417.2 High (methanol, DCM) 100–120
4-Bromo Analog 417.2 Moderate 95–110
3-Chloro Analog 372.8 High 85–100
2-Fluoro Analog 359.3 High 90–105

Lipophilicity Trends : Bromine > tert-butyl > chlorine > fluorine, impacting membrane permeability and bioavailability .

Biological Activity

Methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structural features contribute to its diverse biological activities, which have been the subject of various research studies. This article explores the compound's biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C20H17BrO5, and it possesses a complex structure characterized by:

  • A chromen-2-one core
  • A bromobenzyl substituent
  • A methyl group at the 4-position

These features are significant as they influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can act on specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of the chromenone structure allows for potential scavenging of free radicals, contributing to its antioxidant properties.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor effects. For instance, studies using the MTT assay have shown that this compound can inhibit the growth of various tumor cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated that it possesses inhibitory effects against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests effectiveness in treating infections .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. Research indicates that it can modulate inflammatory cytokines and reduce inflammation in various models, which may have implications for treating chronic inflammatory diseases .

Case Studies

  • Antitumor Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, indicating its potential use in cancer therapy.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results confirmed that this compound exhibited significant antibacterial activity, with potential applications in developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Methyl {7-[4-chlorobenzyl)oxy]-6-chloro...Chlorobenzyl group instead of bromobenzylPotentially different due to chlorine substitution
Methyl {7-[4-fluorobenzyl)oxy]-6-chloro...Fluorobenzyl groupEnhanced lipophilicity may affect absorption
Methyl {7-[4-methylbenzyl)oxy]-6-chloro...Methylbenzyl groupVariation in hydrophobicity influences interaction profiles

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